molecular formula C10H15NO3S B2965885 2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide CAS No. 1523724-95-9

2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide

Cat. No.: B2965885
CAS No.: 1523724-95-9
M. Wt: 229.29
InChI Key: SQTRDZRDQQCFOM-UHFFFAOYSA-N
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Description

2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide is a sulfonamide derivative characterized by a hydroxy group on the ethane-sulfonamide backbone and a 2-methylbenzyl substituent. Its molecular formula is C₁₀H₁₅NO₃S, with a molecular weight of 229.3 g/mol. The compound combines a polar sulfonamide group with an aromatic 2-methylphenyl moiety, which may influence its solubility, lipophilicity, and biological interactions.

Properties

IUPAC Name

2-hydroxy-N-[(2-methylphenyl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-9-4-2-3-5-10(9)8-11-15(13,14)7-6-12/h2-5,11-12H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTRDZRDQQCFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 2-methylbenzylamine with ethylene oxide in the presence of a sulfonating agent . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide with structurally related sulfonamides and benzamides, emphasizing substituent effects and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Inferred/Reported) References
This compound C₁₀H₁₅NO₃S 229.3 2-methylbenzyl, hydroxy Potential antimicrobial activity (structural analogy) -
2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide C₅H₁₃NO₃S 167.23 Isopropyl, hydroxy Unreported; lower lipophilicity likely
N-[(2H-1,3-benzodioxol-5-yl)methyl]ethane-1-sulfonamide C₁₀H₁₃NO₄S 255.28 Benzodioxolmethyl Unreported; enhanced electron-withdrawing effects
2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide C₉H₁₂FNO₂S 217.26 Fluorophenyl, isopropyl Unreported; fluorine may improve bioavailability
2-hydroxy-N-(2-methylphenyl)benzamide (Benzamide analog) C₁₄H₁₃NO₂ 227.26 2-methylphenyl, hydroxy Anti-mycobacterial activity (IC₅₀ comparable to isoniazid)

Key Structural and Functional Insights:

Lipophilicity and Bioavailability :

  • The 2-methylbenzyl group in the target compound likely increases lipophilicity compared to simpler alkyl substituents (e.g., isopropyl in ), enhancing membrane permeability. This trend aligns with benzamide analogs, where higher lipophilicity correlated with improved anti-mycobacterial activity .
  • The hydroxy group may improve solubility but reduce passive diffusion, creating a balance between bioavailability and target engagement.

The target compound’s hydroxy group could similarly interact with quinone-binding sites in biological systems.

The sulfonamide group’s inherent antibacterial properties (e.g., inhibition of dihydropteroate synthase) may synergize with this substituent.

Synthetic Challenges :

  • Steric hindrance from the 2-methylbenzyl group may complicate synthesis compared to less bulky analogs (e.g., 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide ). Purity and yield optimization would require tailored reaction conditions.

Biological Activity

2-Hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C₁₁H₁₅N₁O₃S
  • Molecular Weight : Approximately 229.30 g/mol
  • Functional Groups : Hydroxyl group, sulfonamide group, and a methylphenyl moiety.

These structural characteristics contribute to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties. It may inhibit key inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Enzyme Inhibition : It may interact with specific enzymes or receptors, leading to biological effects such as the inhibition of carbonic anhydrase or other enzymes involved in metabolic pathways.

The mechanism of action of this compound involves:

  • Binding Affinity : Interaction studies have shown that the compound binds to various biological targets, potentially inhibiting their activity. This interaction may disrupt normal cellular processes, leading to its observed biological effects.
  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and microbial resistance, which is critical for its antimicrobial and anti-inflammatory activities.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds is essential to highlight the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxy-N-(3-methylphenyl)methyl]ethane-1-sulfonamideSimilar sulfonamide structureDifferent methyl substitution on the phenyl ring
SulfanilamideBasic sulfonamide structureHistorically used as an antibiotic
AcetazolamideContains a sulfonamide and carbonic anhydrase inhibitorPrimarily used in treating glaucoma

The distinct substitution pattern of this compound imparts unique chemical and biological properties compared to these compounds, making it a promising candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : A study evaluating the antimicrobial efficacy found that this compound exhibited significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Inflammatory Response Studies : In vitro assays demonstrated that this compound could reduce inflammatory markers in cell cultures, suggesting its role in modulating inflammatory responses.
  • Pharmacokinetics : Research on pharmacokinetic profiles indicated favorable absorption and distribution characteristics, which are crucial for developing effective therapeutic agents .

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